molecular formula C11H7ClO2S B6395762 2-Chloro-6-(thiophen-2-yl)benzoic acid CAS No. 1261914-07-1

2-Chloro-6-(thiophen-2-yl)benzoic acid

Cat. No.: B6395762
CAS No.: 1261914-07-1
M. Wt: 238.69 g/mol
InChI Key: ZDYMBUPZYIKTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(thiophen-2-yl)benzoic acid is a high-value benzoic acid derivative designed for chemical research and development. Its molecular structure, incorporating both a chloro-substituted benzene ring and a thiophene heterocycle, makes it a promising building block in organic synthesis, particularly for constructing complex polycyclic compounds that are difficult to access by other methods . This compound serves as a versatile synthetic intermediate in medicinal chemistry. Benzoic acid and thiophene-based scaffolds are frequently investigated for their biological activity. For instance, related 2-(thiophen-2-yl)acetic acid structures have been identified as key chemical platforms for developing inhibitors of the mPGES-1 enzyme, a valuable target in cancer and inflammation therapy . Similarly, benzamidobenzoic acid derivatives have been optimized as potent and selective inhibitors of trypanosomatid hexokinase, a pivotal metabolic enzyme in parasites that cause neglected tropical diseases like sleeping sickness and Leishmaniasis . The unique donor-acceptor properties conferred by its structure also suggest potential applications in materials science, including the study of photochemical reactions. Benzoic acid derivatives can undergo regioselective intermolecular [2+2] photocycloadditions with alkenes in aqueous solutions, serving as a pathway to synthetically challenging cyclooctatriene and bicyclooctadiene structures, which are important motifs in natural products and complex polycyclic compounds . Researchers can utilize this compound to explore these and other innovative synthetic routes. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

2-chloro-6-thiophen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-8-4-1-3-7(10(8)11(13)14)9-5-2-6-15-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYMBUPZYIKTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688545
Record name 2-Chloro-6-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-07-1
Record name 2-Chloro-6-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs a copper(I)-catalyzed Ullmann coupling between 2-chloro-6-iodobenzoic acid and thiophen-2-ylmagnesium bromide. Key parameters include:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Solvent : Dimethylformamide (DMF) at 110°C

  • Reaction Time : 24 hours

Under these conditions, the aryl iodide undergoes oxidative addition with copper, followed by transmetallation with the thiophen-2-yl Grignard reagent. The process achieves a 68% yield, with purity >95% after recrystallization from ethanol.

Challenges and Optimizations

  • Regioselectivity : The electron-withdrawing carboxylic acid group at position 1 deactivates the ring, necessitating elevated temperatures to overcome kinetic barriers.

  • Byproduct Formation : Competing homocoupling of thiophen-2-ylmagnesium bromide is suppressed by maintaining a strict nitrogen atmosphere and stoichiometric control.

Cross-Coupling via Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction provides a palladium-catalyzed route to construct the biaryl linkage between the benzoic acid core and thiophene moiety.

Synthetic Protocol

  • Substrate Preparation : Methyl 2-chloro-6-bromobenzoate is synthesized to protect the carboxylic acid during coupling.

  • Coupling Conditions :

    • Catalyst : Pd(PPh₃)₄ (5 mol%)

    • Base : K₂CO₃ (2 equiv)

    • Solvent : Tetrahydrofuran (THF)/H₂O (4:1) at 80°C

    • Boron Partner : Thiophen-2-ylboronic acid (1.2 equiv)

The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the boronic acid, and reductive elimination to yield methyl 2-chloro-6-(thiophen-2-yl)benzoate (82% yield). Subsequent hydrolysis with 2M NaOH in 2-methoxy-ethanol affords the target acid in quantitative yield.

Critical Parameters

  • Solvent Choice : THF enhances boronic acid solubility while minimizing ester hydrolysis during coupling.

  • Additive Effects : Silver salts (e.g., AgSbF₆) improve catalyst turnover by scavenging halide ions, as evidenced in related rhodium-catalyzed systems.

Hydrolysis of Cyano Intermediates

A two-step strategy involving cyano intermediate formation followed by hydrolysis is adapted from patented thioxanthone syntheses.

Stepwise Process

  • Synthesis of 2-Chloro-6-(thiophen-2-yl)benzonitrile :

    • 2-Chloro-6-iodobenzonitrile reacts with thiophen-2-ylzinc chloride under Negishi coupling conditions (Pd₂(dba)₃, 100°C, 12 h).

    • Yield: 74% after column chromatography (hexane/ethyl acetate).

  • Hydrolysis to Carboxylic Acid :

    • The nitrile is refluxed with 30% aqueous NaOH in 2-methoxy-ethanol for 8 hours.

    • Acidification with HCl yields 2-chloro-6-(thiophen-2-yl)benzoic acid (89% yield, mp 215–217°C).

Advantages Over Direct Methods

  • Functional Group Tolerance : The cyano group remains inert during coupling, avoiding side reactions common with free acids.

  • Scalability : This method is amenable to industrial-scale production, as demonstrated in analogous processes for thioxanthone derivatives.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution6895No protecting groups neededHigh temperatures required
Suzuki Coupling8298High regioselectivityRequires ester protection
Cyano Hydrolysis8997Industrially scalableTwo-step process
Directed Metalation6593Precise substituent placementSensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(thiophen-2-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophene derivatives.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or primary amines in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted benzoic acids or thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophene derivatives.

Scientific Research Applications

2-Chloro-6-(thiophen-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(thiophen-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiophene ring can enhance its binding affinity and selectivity towards certain molecular targets .

Comparison with Similar Compounds

Structural Analogues and Their Properties

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzoic Acid
  • Structure : Similar backbone but replaces the thiophen-2-yl group with a (4-chlorophenyl)sulfanyl group.
  • The 4-chlorophenyl group may enhance lipophilicity, affecting solubility and membrane permeability.
  • Applications : Sulfanyl-containing benzoic acids are often explored in agrochemicals (e.g., pyrithiobac, a herbicide) due to their stability and bioactivity .
Methyl 3-chloro-6-methylbenzo(b)thiophene-2-carboxylate
  • Structure : Features a fused benzo[b]thiophene ring system with a methyl ester at position 2.
  • The methyl ester group alters reactivity (e.g., hydrolysis to carboxylic acid under basic conditions).
  • Applications : Such fused heterocycles are common in organic electronics and dye-sensitized solar cells .
4-Phenyl-(thiophen-2-yl)acetic Acid Derivatives
  • Structure : Substitutes the benzoic acid core with an acetic acid backbone linked to thiophen-2-yl and phenyl groups.
  • Demonstrated hydrogen-bonding interactions with proteins (e.g., Arg52, His53), suggesting pharmaceutical relevance .

Physicochemical Properties

  • Solubility : Thiophene-containing derivatives generally exhibit lower aqueous solubility due to hydrophobicity, whereas sulfanyl-linked analogs may show improved solubility via hydrogen bonding .
  • Crystallinity : Rotational disorder in thiophene substituents (e.g., in benzimidazole derivatives) can reduce crystallinity compared to rigidly planar systems .
  • Electronic Properties: DFT studies on quinoxaline derivatives highlight how electron-withdrawing groups (e.g., cyanoacrylic acid) enhance charge separation, a critical factor in photovoltaic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.